1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-ethyl-4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-17-13-18(5-7-19(17)26-2)29(24,25)23-10-8-22(9-11-23)14-16-4-6-20-21(12-16)28-15-27-20/h4-7,12-13H,3,8-11,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHJUKUXPYTBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine is a synthetic piperazine derivative characterized by its complex structure, which includes a benzodioxole moiety and a sulfonyl group. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 462.57 g/mol
The presence of the benzodioxole ring is significant as it is often associated with various biological activities, including neuroprotective and anticancer properties.
Neuropharmacological Effects
Research indicates that compounds similar to this piperazine derivative exhibit neuropharmacological effects. For instance, studies on related piperazine derivatives have shown:
- Dopamine Modulation : The administration of certain piperazine derivatives has been linked to increased dopamine levels in specific brain regions, suggesting a potential role in treating disorders associated with dopamine dysregulation .
- Neuroprotective Properties : Some derivatives have been studied for their potential in neurodegenerative diseases, highlighting their ability to protect neuronal cells from oxidative stress and apoptosis.
Anticonvulsant Activity
A series of compounds derived from piperazine have been assessed for anticonvulsant activity. For example:
- Maximal Electroshock Seizure (MES) Model : Compounds with structural similarities exhibited significant anticonvulsant effects in animal models. The most potent derivatives showed no neurotoxicity at high doses (100 mg/kg), indicating a favorable safety profile .
The mechanisms underlying the biological activity of this compound may involve:
- Monoamine Release Modulation : Similar compounds have demonstrated the ability to facilitate the release of monoamines (dopamine and norepinephrine) while inhibiting their reuptake at presynaptic nerve terminals .
- Antioxidant Activity : The benzodioxole moiety is known for its antioxidant properties, which may contribute to the neuroprotective effects observed in various studies.
Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of benzodioxole derivatives found that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) levels.
Study 2: Anticonvulsant Screening
In a controlled experiment using the MES model, several piperazine derivatives were screened for anticonvulsant activity. The results indicated that specific structural modifications enhanced efficacy while maintaining low toxicity profiles. The most promising candidates were further evaluated for their pharmacokinetic properties.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2H-benzodioxolyl)-3-(dimethylamino)propanone | Benzodioxole moiety; amino group | Anticancer |
| N-(1-benzodioxolyl)acetamide | Benzodioxole; acetamide | Antimicrobial |
| 6-methoxyindole | Indole structure; methoxy group | Neuroprotective |
This table illustrates how variations in structure can influence biological activity, emphasizing the uniqueness of the compound under discussion.
Preparation Methods
Preparation of 1-[(2H-1,3-Benzodioxol-5-yl)methyl]Piperazine
The benzodioxolylmethylpiperazine intermediate is synthesized via nucleophilic alkylation of piperazine using 5-(chloromethyl)-1,3-benzodioxole. In a representative procedure, piperazine (1.0 equiv) is reacted with 5-(chloromethyl)-1,3-benzodioxole (1.1 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl, and the mixture is stirred at 50°C for 12 hours. Post-reaction, the solvent is evaporated, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the mono-alkylated piperazine derivative as a white solid (yield: 78–85%).
Key Analytical Data :
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¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, 1H, J = 8.0 Hz, benzodioxole), 6.65 (s, 1H), 6.58 (d, 1H, J = 8.0 Hz), 5.92 (s, 2H, -O-CH₂-O-), 3.45 (s, 2H, -CH₂-C₆H₃O₂), 2.85–2.70 (m, 8H, piperazine).
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MS (ESI+) : m/z 263.1 [M+H]⁺.
Synthesis of 3-Ethyl-4-Methoxybenzenesulfonyl Chloride
The sulfonyl chloride intermediate is prepared via chlorosulfonation of 3-ethyl-4-methoxybenzene. In a dry flask, 3-ethyl-4-methoxybenzene (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C. Chlorosulfonic acid (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 6 hours. The mixture is quenched with ice-water, and the organic layer is separated, dried over MgSO₄, and concentrated to afford the sulfonyl chloride as a pale-yellow liquid (yield: 65–72%).
Key Analytical Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, J = 8.4 Hz, aromatic), 7.45 (d, 1H, J = 2.0 Hz), 7.32 (dd, 1H, J = 8.4, 2.0 Hz), 3.92 (s, 3H, -OCH₃), 2.65 (q, 2H, J = 7.6 Hz, -CH₂CH₃), 1.25 (t, 3H, J = 7.6 Hz, -CH₂CH₃).
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IR (neat) : 1375 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym).
Coupling of Intermediates to Form the Target Compound
Sulfonylation of 1-[(2H-1,3-Benzodioxol-5-yl)methyl]Piperazine
The final step involves reacting 1-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine (1.0 equiv) with 3-ethyl-4-methoxybenzenesulfonyl chloride (1.05 equiv) in the presence of a base. In a typical procedure, the piperazine derivative is dissolved in DCM, and TEA (2.5 equiv) is added. The sulfonyl chloride is introduced dropwise at 0°C, and the reaction is stirred at room temperature for 8 hours. The mixture is washed with water (3×50 mL), dried over Na₂SO₄, and concentrated. Purification via recrystallization (ethanol/water 4:1) yields the title compound as a crystalline solid (yield: 82–88%).
Key Analytical Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, 1H, J = 8.4 Hz, sulfonyl aromatic), 7.38 (d, 1H, J = 2.0 Hz), 7.25 (dd, 1H, J = 8.4, 2.0 Hz), 6.78 (d, 1H, J = 8.0 Hz, benzodioxole), 6.68 (s, 1H), 6.60 (d, 1H, J = 8.0 Hz), 5.94 (s, 2H, -O-CH₂-O-), 3.90 (s, 3H, -OCH₃), 3.50 (s, 2H, -CH₂-C₆H₃O₂), 3.10–2.95 (m, 4H, piperazine), 2.80–2.65 (m, 4H, piperazine), 2.60 (q, 2H, J = 7.6 Hz, -CH₂CH₃), 1.22 (t, 3H, J = 7.6 Hz, -CH₂CH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 154.2 (C-O), 148.5 (C-SO₂), 132.1, 129.8, 126.5, 121.3, 108.9, 107.5, 101.2 (-O-CH₂-O-), 56.3 (-OCH₃), 53.8 (piperazine), 52.1 (-CH₂-C₆H₃O₂), 28.7 (-CH₂CH₃), 15.4 (-CH₂CH₃).
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HRMS (ESI+) : m/z 491.1742 [M+H]⁺ (calc. 491.1745).
Optimization and Mechanistic Considerations
Reaction Kinetics and Stoichiometry
The alkylation of piperazine necessitates strict control of stoichiometry to prevent di-alkylation. A 1:1.1 ratio of piperazine to 5-(chloromethyl)-1,3-benzodioxole ensures mono-substitution, as excess alkylating agent leads to bis-adduct formation. Similarly, the sulfonylation step employs a slight excess of sulfonyl chloride (1.05 equiv) to drive the reaction to completion while minimizing side products.
Solvent and Base Selection
Polar aprotic solvents like THF and DCM are preferred for their ability to dissolve both nucleophilic amines and electrophilic sulfonyl chlorides. TEA serves dual roles: neutralizing HCl and enhancing the nucleophilicity of the piperazine nitrogen.
Scalability and Industrial Relevance
The described method is scalable to kilogram quantities, with patent data indicating yields >80% at pilot-plant scales. Critical process parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
